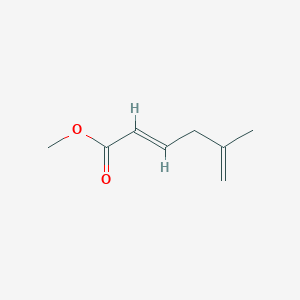
Methyl 5-methylhexa-2,5-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-methylhexa-2,5-dienoate is an organic compound with the molecular formula C₈H₁₂O₂. It is a methyl ester derivative of 5-methylhexa-2,5-dienoic acid. This compound is characterized by its conjugated diene system, which consists of two double bonds separated by a single bond. The presence of this conjugated system imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 5-methylhexa-2,5-dienoate can be synthesized through several methods. One common approach involves the esterification of 5-methylhexa-2,5-dienoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process. The reaction mixture is continuously fed into the reactor, and the product is collected and purified through distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-methylhexa-2,5-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated esters.
Substitution: The conjugated diene system allows for electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., Grignard reagents) are used
Major Products Formed
Oxidation: Formation of 5-methylhexa-2,5-dienoic acid or its aldehyde derivative.
Reduction: Formation of methyl 5-methylhexanoate.
Substitution: Formation of various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
Methyl 5-methylhexa-2,5-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals .
Mécanisme D'action
The mechanism of action of methyl 5-methylhexa-2,5-dienoate involves its interaction with various molecular targets and pathways. The conjugated diene system allows the compound to participate in electron transfer reactions, which can modulate the activity of enzymes and receptors. Additionally, the ester functional group can undergo hydrolysis, releasing the corresponding acid, which may exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,4-hexadienoate: Similar structure but lacks the methyl group at the 5-position.
Methyl 2,5-hexadienoate: Similar structure but lacks the conjugated diene system.
Methyl 3-methylhexa-2,4-dienoate: Similar structure but with a different position of the methyl group
Uniqueness
Methyl 5-methylhexa-2,5-dienoate is unique due to its specific conjugated diene system and the presence of a methyl group at the 5-position. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
22070-63-9 |
|---|---|
Formule moléculaire |
C₈H₁₂O₂ |
Poids moléculaire |
140.18 |
Nom IUPAC |
methyl (2E)-5-methylhexa-2,5-dienoate |
InChI |
InChI=1S/C8H12O2/c1-7(2)5-4-6-8(9)10-3/h4,6H,1,5H2,2-3H3/b6-4+ |
SMILES |
CC(=C)CC=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















